1-Imidazolidinecarboximidic acid, ethyl ester
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Overview
Description
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isocyanate with a suitable amine and a ketone or aldehyde to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as an acid or base, and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits similar structural features and biological activities.
Indole derivatives: Share similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18755-65-2 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-phenyl-4H-imidazole-3-carboximidate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(14)16-9(10(17)15-11(16)13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3,(H2,13,15,17) |
InChI Key |
ZQTVQQCLELPBHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)N1C(C(=O)N=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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